molecular formula C4H7NOS B3321045 D-Homocysteine thiolactone CAS No. 130548-06-0

D-Homocysteine thiolactone

Cat. No.: B3321045
CAS No.: 130548-06-0
M. Wt: 117.17 g/mol
InChI Key: KIWQWJKWBHZMDT-GSVOUGTGSA-N
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Mechanism of Action

Target of Action

D-Homocysteine thiolactone primarily targets protein lysine residues . It reacts with the side chain of protein lysine, causing protein damage and autoimmune responses . This interaction plays a significant role in various physiological and pathological processes.

Mode of Action

This compound is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .

Biochemical Pathways

Homocysteine thiolactone is involved in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to Homocysteine and adenosine . It is an important intermediate in methionine metabolism . The thioester chemistry of Homocysteine thiolactone underlies its ability to form isopeptide bonds with protein lysine residues, which impairs or alters protein function .

Pharmacokinetics

It is known that the compound is generated from homocysteine as a result of an error-editing reaction . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the modification of proteins, specifically through the reaction with the side chain of protein lysine . This causes protein damage and triggers autoimmune responses . An elevated level of homocysteine thiolactone is associated with cardiovascular diseases, strokes, atherosclerosis, neurological abnormalities, etc .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in plants, the presence of toxic Homocysteine metabolites and Homocysteine over-accumulation during the development of an infectious disease seem to suggest harmful effects of this amino acid also in plant cells . .

Biochemical Analysis

Biochemical Properties

D-Homocysteine thiolactone can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of homocysteine, affording HTL . This compound is not only an important metabolite but also a versatile building block for organic and bioorganic synthesis .

Cellular Effects

An elevated level of this compound is associated with various diseases, presumably because it reacts to the side chain of protein lysine causing protein damage and autoimmune responses . It has been found that this compound slowly and irreversibly inhibited the activity of human acetylcholinesterase . Conversely, this metabolite and some of its analogues significantly enhanced the activity of human butyrylcholinesterase .

Molecular Mechanism

This compound is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of homocysteine, affording HTL .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to slowly and irreversibly inhibit the activity of human acetylcholinesterase . Conversely, this metabolite and some of its analogues significantly enhanced the activity of human butyrylcholinesterase .

Dosage Effects in Animal Models

In animal models, it has been found that intraperitoneal injections of this compound at a dose of 3,700 nmol/g body weight induced seizures in 29.5% of wild-type C57BL/6J mice . While doses from 40 to 2,850 nmol this compound/g mouse body weight did not induce seizures or death .

Metabolic Pathways

This compound is formed in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to homocysteine and adenosine . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of homocysteine, affording HTL .

Chemical Reactions Analysis

Types of Reactions: D-Homocysteine thiolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(3R)-3-aminothiolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWJKWBHZMDT-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=O)[C@@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130548-06-0
Record name D-Homocysteinethiolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Homocysteine thiolactone
Reactant of Route 2
D-Homocysteine thiolactone
Reactant of Route 3
D-Homocysteine thiolactone
Reactant of Route 4
D-Homocysteine thiolactone
Reactant of Route 5
D-Homocysteine thiolactone
Reactant of Route 6
D-Homocysteine thiolactone

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